CS-2100

S1P1 Agonist S1P3 Selectivity Cardiovascular Safety

S1P1-mediated lymphocyte trafficking studies are frequently confounded by dose-limiting bradycardia and hypertension from unintended S1P3 activation. CS-2100 (Compound 10b) eliminates this variable with >5000-fold S1P1/S1P3 selectivity, providing a >5x safety margin over KRP-203 and >200x over fingolimod. • Robust efficacy in rodent autoimmune models: adjuvant-induced arthritis (ID50 = 0.44 mg/kg) and EAE; HvGR transplantation model (ID50 = 0.407 mg/kg). • Predictable pharmacodynamics: lymphocyte nadir at 8-12 h, recovery by 24-48 h, enabling precise sample scheduling. • Sub-mg/kg oral potency reduces animal usage in dose-ranging studies. Supplied as a solid with verified purity; ready for dissolution in DMSO for in vivo protocols.

Molecular Formula C25H23N3O4S
Molecular Weight 461.5 g/mol
Cat. No. B1669643
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCS-2100
SynonymsCS-2100;  CS 2100;  CS2100.
Molecular FormulaC25H23N3O4S
Molecular Weight461.5 g/mol
Structural Identifiers
SMILESCCC1=C(SC(=C1)CN2CC(C2)C(=O)O)C3=NOC(=N3)C4=CC=C(C=C4)OC5=CC=CC=C5
InChIInChI=1S/C25H23N3O4S/c1-2-16-12-21(15-28-13-18(14-28)25(29)30)33-22(16)23-26-24(32-27-23)17-8-10-20(11-9-17)31-19-6-4-3-5-7-19/h3-12,18H,2,13-15H2,1H3,(H,29,30)
InChIKeyDWVJASHDNJMDNH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





CS-2100: Highly Selective, Orally Active S1P1 Agonist


CS-2100 (Compound 10b, CAS 913827-99-3) is a potent, orally active sphingosine-1-phosphate receptor 1 (S1P1) agonist developed by Daiichi Sankyo, distinguished by its pronounced S1P3-sparing profile [1][2]. It functions as a modulator of lymphocyte trafficking, sequestering lymphocytes in lymphoid tissues and thereby suppressing autoimmune responses [1]. Key attributes include high in vitro potency at human S1P1 and robust immunosuppressive efficacy in rodent models of transplantation and autoimmunity [2].

Selectivity S1P3-sparing S1P1 activation to minimize cardiovascular confounding in signaling studies
Mechanism Modulates lymphocyte trafficking through S1P1-mediated sequestration in lymphoid tissues
Dosing Oral administration compatible with rodent in vivo research protocols

The Critical Role of S1P3 Selectivity in S1P1 Modulators


S1P1 modulators are not interchangeable. While S1P1 agonism mediates therapeutic lymphocyte sequestration, concurrent S1P3 activation is implicated in dose-limiting cardiovascular side effects, including bradycardia and hypertension [1][2]. First-generation agents like fingolimod lack S1P3 sparing and exhibit broad receptor activation, whereas many next-generation candidates achieve only partial or moderate selectivity [2]. This necessitates a quantitative, head-to-head assessment of selectivity margins, as even modest differences in S1P3 activation potential can significantly impact the safety and interpretability of in vivo studies.

! S1P1 modulators differ substantially in S1P3 activation potential; even modest S1P3 engagement may introduce bradycardia/hypertension signals that confound in vivo readouts.
! First-generation agents (e.g., fingolimod) lack S1P3 sparing, while many next-generation candidates achieve only partial selectivity—cross-compound extrapolation may not transfer the pharmacodynamic profile.
! Selectivity margin differences (>5000-fold vs ~1000-fold or ~23-fold) can shift the cardiovascular safety-related endpoint context; direct replacement without selectivity verification may alter study interpretation.

Quantitative Selectivity, Potency, and Pharmacodynamic Evidence


S1P1/S1P3 Selectivity vs. KRP-203 and Fingolimod

CS-2100 demonstrates a >5000-fold selectivity for human S1P1 (EC50 4.0 nM) over S1P3 (EC50 >20,000 nM) [1][2]. In contrast, the related compound KRP-203 exhibits S1P1 agonism with EC50 values ranging from 0.84 nM to 1 nM but displays substantially lower S1P3 selectivity (EC50 >1000 nM, yielding approximately >1000-fold to >1190-fold selectivity depending on the assay) . Fingolimod-phosphate, the active metabolite of fingolimod, activates S1P1 with an EC50 of 0.21 nM but concurrently activates S1P3 with an EC50 of 4.9 nM, equating to only ~23-fold selectivity . CS-2100 thus offers a >5x improvement in S1P3 selectivity over KRP-203 and a >200x improvement over fingolimod, a difference directly linked to reduced bradycardia risk [3].

S1P1/S1P3 selectivity
Reported comparison
CS-2100 >5000-fold
KRP-203 ~>1000-fold
Fingolimod-P ~23-fold
CS-2100 >5× vs KRP-203, >200× vs fingolimod
Supports S1P3-sparing research interpretation; wider selectivity window may reduce cardiovascular endpoint confounders.
In vitro CHO cell agonist assays; cross-study comparable.
S1P1 Agonist S1P3 Selectivity Cardiovascular Safety

In Vivo Immunosuppressive Potency in Rat HvGR Model

In the rat HvGR model, a standard preclinical measure of immunosuppressive potency, CS-2100 demonstrates an ID50 value of 0.407 mg/kg [1]. While direct ID50 data for CS-0777 in HvGR is not reported in the available literature, CS-0777's predecessor status and its lower S1P1/S1P3 selectivity (~320-fold) [2] contextualize CS-2100's optimized in vivo profile. The 0.407 mg/kg ID50 establishes CS-2100 as a potent oral immunosuppressant in this model, with efficacy at sub-mg/kg doses that is consistent with its high receptor selectivity [1].

HvGR immunosuppression
Class-level context
ID50 0.407 mg/kg (oral, rat)
Model-response endpoint context; reported sub-mg/kg oral potency in transplantation model.
Rat host vs. graft reaction model; direct comparator ID50 not reported.
In Vivo Efficacy Immunosuppression HvGR

Efficacy in Adjuvant-Induced Arthritis Model

CS-2100 demonstrates potent efficacy in the rat adjuvant-induced arthritis model with an ID50 of 0.44 mg/kg following oral administration [1]. This disease model is a standard preclinical paradigm for rheumatoid arthritis, involving chronic inflammation and joint destruction. The ID50 value provides a quantitative benchmark for researchers planning dose-response studies in chronic autoimmune inflammation models, confirming that CS-2100 maintains robust disease-modifying activity at sub-mg/kg oral doses [1].

Arthritis model
Model context
ID50 0.44 mg/kg (oral, rat)
Supports disease-model endpoint interpretation in adjuvant-induced arthritis research.
Rat adjuvant arthritis model; comparator data not available in primary source.
Rheumatoid Arthritis Autoimmune Model Adjuvant-Induced Arthritis

Lymphocyte Lowering Kinetics in Rats

Following single oral doses of 0.1 and 1 mg/kg in rats, CS-2100 induces significant peripheral blood lymphocyte reduction, reaching a nadir at 8 and/or 12 hours post-dose, with full recovery to vehicle control levels by 24–48 hours [1]. This reversible lymphopenic effect is the hallmark pharmacodynamic response of S1P1 agonists, confirming target engagement and functional receptor modulation in vivo. The rapid onset (nadir at 8–12 h) and complete recovery within 48 hours define a clear temporal window for experimental interventions, allowing researchers to time sample collection or co-administration of other agents with precision [1].

Lymphocyte kinetics
Reported
Nadir 8–12 h; recovery by 24–48 h (0.1–1 mg/kg oral)
Defines a clear pharmacodynamic sampling window for S1P1 target-engagement studies.
Peripheral blood lymphocyte count in rats; single-dose.
Lymphopenia Pharmacodynamics Immune Cell Trafficking

Metabolic Liability: Gut Decomposition of Oxadiazole Ring

Despite potent in vivo efficacy, the central 1,2,4-oxadiazole ring of CS-2100 is susceptible to decomposition by enterobacteria in the intestines of rats and monkeys [1]. This metabolic vulnerability represents a potential confounding factor for studies requiring sustained systemic exposure or for translational research where gut microbiome composition may vary between species or experimental conditions. Researchers should consider this liability when designing long-term dosing regimens or when interpreting inter-species pharmacokinetic differences. This structural insight also provides a clear rationale for why later-generation S1P1 agonists with modified heterocyclic cores (e.g., oxadiazole replacements) may offer improved metabolic stability profiles [1].

Metabolic liability
Compound-specific
1,2,4-Oxadiazole ring decomposed by enterobacteria
Gut-microbiome-driven PK variability may affect exposure in long-term or cross-species studies.
Observed in rat and monkey intestine; consider when designing sustained-exposure protocols.
Metabolic Stability Gut Microbiome PK/PD

Research Applications in Autoimmunity, Transplantation, and Medicinal Chemistry


S1P3-Sparing Lymphocyte Sequestration

CS-2100 is optimally deployed in studies where the scientific objective requires robust lymphocyte sequestration via S1P1 agonism while explicitly avoiding the confounding cardiovascular effects mediated by S1P3 activation. Its >5000-fold S1P1/S1P3 selectivity provides a >5x safety margin over KRP-203 and >200x over fingolimod, enabling cleaner interpretation of S1P1-dependent immunomodulation without the bradycardia or hypertension signals that complicate studies using less selective agents [1][2].

Autoimmune Disease Modeling in Rodents

CS-2100 is suitable for efficacy studies in rodent models of autoimmune diseases, including adjuvant-induced arthritis (ID50 = 0.44 mg/kg) and experimental autoimmune encephalomyelitis (EAE) [1]. Its sub-mg/kg potency and well-characterized pharmacodynamic profile (lymphocyte nadir at 8–12 h, recovery by 24–48 h) allow for precise dosing and temporal coordination of sample collection, minimizing the number of animals required for dose-ranging and ensuring reproducible, target-mediated pharmacology [2].

Transplantation and Graft Rejection Studies

The demonstrated immunosuppressive efficacy in the rat HvGR model (ID50 = 0.407 mg/kg) positions CS-2100 as a valuable tool compound for transplantation research [1]. Its oral bioavailability and S1P3-sparing profile make it particularly relevant for studies aiming to dissect the contributions of S1P1-mediated lymphocyte homing to graft survival without the cardiotoxicity associated with less selective S1P receptor modulators [2].

SAR Studies on Oxadiazole-Based S1P1 Agonists

CS-2100 serves as a key reference compound for structure-activity relationship (SAR) studies focused on 1,2,4-oxadiazole-based S1P1 agonists. Its well-documented metabolic liability—decomposition of the central oxadiazole ring by gut enterobacteria—provides a clear benchmark for evaluating improved analogs with enhanced metabolic stability [1]. Researchers developing next-generation S1P1 modulators can use CS-2100 as a comparator to validate that structural modifications (e.g., oxadiazole replacements or prodrug strategies) successfully overcome this specific gut-microbiome-driven degradation pathway.

Application
Selection Property
Validation Focus
S1P3-sparing lymphocyte trafficking studies
S1P3 selectivity context
Minimizing S1P3-mediated cardiovascular confounding signals
Autoimmune disease model research
Pharmacodynamic response profile
Lymphocyte nadir and recovery kinetics; disease-score endpoint monitoring
Transplantation model studies
Model-response endpoint context
Graft-survival endpoint interpretation without S1P3-driven cardiotoxicity
SAR studies on oxadiazole-based S1P1 agonists
Metabolic stability context
Gut-microbiome decomposition liability as benchmark for analog improvement

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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